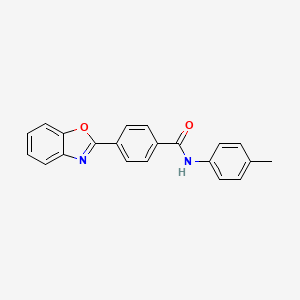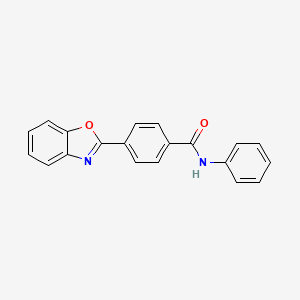
(4R)-4-Mercapt-pyrolidin-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-Mercapt-pyrolidin-2-thione, also known as racemic N-acetyl-L-cysteine (NAC), is a sulfur-containing amino acid derivative. It has been widely used in various fields, including medicine, food, cosmetics, and agriculture.
Mécanisme D'action
(4R)-4-Mercapt-pyrolidin-2-thione exerts its therapeutic effects through various mechanisms. It can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress and inflammation. It can also modulate the expression of various genes involved in antioxidant and anti-inflammatory pathways. Moreover, (4R)-4-Mercapt-pyrolidin-2-thione can break down disulfide bonds in mucus, making it more fluid and easier to clear from the airways.
Biochemical and Physiological Effects:
(4R)-4-Mercapt-pyrolidin-2-thione has been shown to have various biochemical and physiological effects. It can increase the levels of glutathione, a major antioxidant in the body, and reduce the levels of pro-inflammatory cytokines. It can also improve the clearance of mucus from the airways, thereby reducing the risk of respiratory infections. Moreover, (4R)-4-Mercapt-pyrolidin-2-thione has been shown to have hepatoprotective effects, by reducing the levels of liver enzymes and improving liver function.
Avantages Et Limitations Des Expériences En Laboratoire
(4R)-4-Mercapt-pyrolidin-2-thione has several advantages for lab experiments. It is readily available, easy to synthesize, and has a low toxicity profile. Moreover, it can be used as a positive control in various assays, such as antioxidant and anti-inflammatory assays. However, (4R)-4-Mercapt-pyrolidin-2-thione has some limitations as well. It can interfere with some assays, such as assays that measure the levels of thiol groups. Moreover, the stability of (4R)-4-Mercapt-pyrolidin-2-thione can be affected by pH and temperature, which can affect its activity.
Orientations Futures
(4R)-4-Mercapt-pyrolidin-2-thione has several potential future directions for research. It can be used as a therapeutic agent for various diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and non-alcoholic fatty liver disease (NAFLD). Moreover, (4R)-4-Mercapt-pyrolidin-2-thione can be used as a precursor for the synthesis of novel antioxidants and anti-inflammatory agents. Furthermore, (4R)-4-Mercapt-pyrolidin-2-thione can be used as a tool to study the role of oxidative stress and inflammation in various diseases.
Méthodes De Synthèse
(4R)-4-Mercapt-pyrolidin-2-thione can be synthesized by reacting L-cysteine with acetic anhydride, followed by the addition of hydrochloric acid and sodium hydroxide. The product can be purified by recrystallization or column chromatography. This synthesis method has been widely used in the production of NAC for various applications.
Applications De Recherche Scientifique
(4R)-4-Mercapt-pyrolidin-2-thione has been extensively studied for its therapeutic potential in various diseases, including respiratory diseases, liver diseases, and neurological disorders. It has been shown to have antioxidant, anti-inflammatory, and mucolytic properties. In addition, (4R)-4-Mercapt-pyrolidin-2-thione has been used as a precursor for the synthesis of glutathione, a major antioxidant in the body.
Propriétés
Numéro CAS |
141629-16-5 |
|---|---|
Nom du produit |
(4R)-4-Mercapt-pyrolidin-2-thione |
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
0 |
Synonymes |
(4R)-4-Mercapt-pyrolidin-2-thione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




